molecular formula C17H14FN3O3S B2807217 (1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706144-18-4

(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2807217
M. Wt: 359.38
InChI Key: UDBVFMZNQQNROH-UHFFFAOYSA-N
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Description

“(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylimidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Antiproliferative Activity

A closely related compound, featuring a benzo[d]imidazole moiety conjugated with different substituents, has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Compounds of this class demonstrated considerable cytotoxicity, indicating their potential as chemotherapeutic agents (Mullagiri et al., 2018).

Synthesis and Characterization of Oligobenzimidazoles

Research involving the synthesis and characterization of benzimidazole monomers and oligomers explores their optical, electrical, electrochemical, and thermal properties. This work lays the foundation for the development of novel materials with potential applications in electronics and photonics (Anand & Muthusamy, 2018).

Selective Synthesis Techniques

The selective synthesis of benzimidazole compounds using aromatic aldehyde and o-phenylenediamine demonstrates a versatile method for creating these compounds under mild conditions. Such synthetic strategies are crucial for the efficient production of benzimidazole-based chemicals for various applications (Zhan et al., 2019).

Antifungal Properties

Imidazole-containing compounds have been reported to possess antifungal properties against Aspergillus fumigatus, a pathogenic agent for pulmonary aspergillosis. This underscores the potential of benzimidazole derivatives as antifungal agents (Takaki & Ashburn, 2022).

Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and screened for in vitro antimicrobial activity, demonstrating considerable potential against various bacterial and fungal strains. This highlights the role of benzimidazole compounds in the development of new antimicrobial agents (Shankar et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new imidazole-containing compounds like “(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone” could be a promising direction for future research.

properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-12-2-4-13(5-3-12)25(23,24)14-8-21(9-14)17(22)11-1-6-15-16(7-11)20-10-19-15/h1-7,10,14H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBVFMZNQQNROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

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